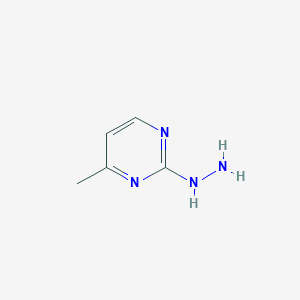

2-Hydrazinyl-4-methylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKBRNKMQNEPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495925 | |

| Record name | 2-Hydrazinyl-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63170-77-4 | |

| Record name | 2-Hydrazinyl-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 4 Methylpyrimidine and Its Derivatives

Classical Synthetic Approaches to 2-Hydrazinyl-4-methylpyrimidine

Traditional methods for synthesizing the this compound core often rely on the stepwise modification of a pre-formed pyrimidine (B1678525) ring. These approaches are foundational and widely utilized in organic synthesis.

Nucleophilic Substitution Reactions for Pyrimidine Hydrazine (B178648) Formation

A cornerstone of pyrimidine chemistry is the nucleophilic aromatic substitution reaction. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when a good leaving group is present at the C2, C4, or C6 positions. The synthesis of hydrazinyl-pyrimidines frequently employs this principle.

The most common strategy involves the displacement of a halide, typically chloride, from the pyrimidine ring by hydrazine. For instance, the reaction of a 2-chloropyrimidine (B141910) derivative with hydrazine hydrate (B1144303) serves as a direct route to the corresponding 2-hydrazinylpyrimidine. The reaction of 2-chloro-4-methylpyrimidine (B15830) with hydrazine would proceed via nucleophilic attack of the hydrazine molecule at the C2 position of the pyrimidine ring, leading to the displacement of the chloride ion and formation of this compound.

An analogous synthesis has been reported for a structural isomer, 4-hydrazinyl-2-methylpyrimidine, which was prepared from 4-chloro-2-(methylsulfanyl)pyrimidine and hydrazine hydrate, yielding the product in 65% yield. This highlights the versatility of using precursors with suitable leaving groups (like halides or methylsulfanyl groups) to introduce the hydrazinyl moiety.

Hydrazinolysis of Substituted Pyrimidines

Hydrazinolysis, the cleavage of a chemical bond by hydrazine, is another critical method for synthesizing hydrazinyl-pyrimidines. This can involve not only the substitution of leaving groups but also more complex transformations, including ring-opening and subsequent recyclization events. chempedia.inforesearchgate.net

The course of hydrazinolysis can be highly dependent on reaction conditions such as temperature and the molar ratio of hydrazine. researchgate.net For example, initial attempts to synthesize a 1-hydrazino compound from a chloropyridazine by heating with excess hydrazine hydrate unexpectedly resulted in the 1-unsubstituted product. nih.govnih.gov This was attributed to the oxidative removal of the initially formed hydrazino group by air, a process known as oxidative dehydrazination. nih.govnih.gov However, by conducting the reaction under an inert atmosphere (argon), the desired hydrazino-intermediate was obtained in a near-quantitative yield (99%). nih.gov This demonstrates the critical importance of controlling the reaction atmosphere to prevent undesired side reactions.

In some cases, hydrazinolysis can lead to ring transformations. The reaction of certain pyrimidine derivatives with hydrazine can result in the formation of pyrazoles or fused pyrazolo[3,4-d]pyrimidine systems. chempedia.info These reactions underscore the reactivity of the pyrimidine core under strong nucleophilic conditions.

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer an efficient pathway to complex heterocyclic structures. researchgate.netmdpi.com The Biginelli reaction is a classic example used for the synthesis of dihydropyrimidinones. researchgate.net

While not always leading directly to this compound, MCRs are invaluable for constructing the core pyrimidine ring, which can then be further functionalized. A general approach involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like an amidine, urea, or guanidine. mdpi.com To synthesize a pyrimidine ring that could be a precursor to the target molecule, one might use ethyl acetoacetate (B1235776) as the three-carbon component and a suitable amidine. More advanced, one-pot multi-component reactions have been developed that utilize hydrazine directly in the reaction mixture to form fused pyrimidine systems, such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. nih.govmdpi.com

Convergent Synthetic Strategies

One-Pot Cyclocondensation Methods

One-pot synthesis provides a highly efficient route by minimizing purification steps and reducing waste. Several one-pot, multi-component reactions have been developed for the synthesis of diverse heterocyclic compounds, including thiazoles and fused pyrimidines. nih.govresearchgate.netnih.gov For the synthesis of this compound, a hypothetical one-pot approach could involve the cyclocondensation of a 1,3-dicarbonyl compound (like acetylacetone (B45752) to provide the C4-methyl and adjacent carbons) with a hydrazine-containing N-C-N synthon, such as hydrazinoguanidine. This approach would construct the desired pyrimidine ring with the hydrazinyl group already in place.

For example, efficient one-pot, three-component syntheses of hydrazinyl thiazole (B1198619) derivatives have been reported using ketones, phenacyl bromides, and thiosemicarbazide. researchgate.net This principle of combining multiple components in a single reaction vessel is a powerful strategy for rapidly generating molecular diversity and could be adapted for the synthesis of the target pyrimidine.

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues and precursors is crucial for developing related compounds and optimizing synthetic routes. Key precursors for this compound are often halogenated pyrimidines.

The synthesis of 2-chloropyrimidines can be achieved from the corresponding 2-aminopyrimidines via a Sandmeyer-type reaction. A process for preparing 2-chloropyrimidine from 2-aminopyrimidine (B69317) using hydrochloric acid and an alkali metal nitrite (B80452) in the presence of a metal chloride like zinc chloride has been patented, achieving a 69% yield. google.com Similarly, 5-halopyrimidines can be synthesized in good yields (55-91%) from the reaction of α-halo ketones with nitriles in the presence of trifluoromethanesulfonic anhydride. thieme-connect.com These halogenated pyrimidines are versatile intermediates for introducing the hydrazinyl group via nucleophilic substitution as described previously.

The following table summarizes a representative synthesis of a hydrazinylpyrimidine analog.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-chloro-2-(methylsulfanyl)pyrimidine | Hydrazine hydrate | Methanol | - | 4-Hydrazinyl-2-methylpyrimidine | 65% | |

| 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine hydrate | - | Reflux under Argon, 48h | 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | 99% | nih.gov |

| 2-amino pyrimidine | HCl, NaNO₂, ZnCl₂ | Methylene (B1212753) chloride | 5-10 °C | 2-chloro pyrimidine | 69% | google.com |

Preparation of Related Hydrazinopyrimidines

The synthesis of hydrazinopyrimidines is most commonly achieved through the reaction of a chloropyrimidine with hydrazine hydrate. This nucleophilic substitution reaction is a foundational method for introducing the hydrazinyl moiety onto the pyrimidine core.

A direct synthesis for a related compound, 2-hydrazino-4-amino-5-methyl-pyrimidine, involves treating 2-chloro-4-methyl-pyrimidine with hydrazine hydrate. The reaction proceeds by heating the mixture to ensure the substitution of the chlorine atom with the hydrazinyl group.

In a different synthetic scheme, a key intermediate containing a hydrazinyl group was prepared from a substituted trichloropyrimidine. nih.gov The process began with the reaction of 2,4,5-trichloropyrimidine (B44654) with 2-amino-N-methylbenzamide in isopropanol, which was then converted to the key hydrazino intermediate through a subsequent substitution reaction with hydrazine monohydrate in ethanol (B145695) at room temperature. nih.gov This multi-step approach highlights the utility of sequential nucleophilic substitutions to build complex hydrazinopyrimidine structures. nih.gov

The following table summarizes various synthetic preparations of hydrazinopyrimidine derivatives.

| Starting Material | Reagent(s) | Product | Reaction Conditions |

| 2-Chloro-4-methyl-pyrimidine | Hydrazine hydrate | 2-Hydrazinyl-4-amino-5-methyl-pyrimidine | Heating at 100°C for 1.5 hours |

| Substituted dichloropyrimidine intermediate | Hydrazine monohydrate | 2,4-diarylaminopyrimidine hydrazone intermediate | Stirred in ethanol at 25°C for 4 hours nih.gov |

| Pyridine (B92270) halide A | Hydrazine hydrate, Solvent I | 2-Hydrazinopyridine (B147025) derivative P | Cooled crystallization at 20-30°C google.com |

Table 1: Synthetic Preparations of Hydrazinopyrimidine Derivatives

Synthesis of Pyrimidine Ring-Fused Systems

Hydrazinopyrimidines are exceptionally useful precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring, such as a triazole or pyrazole (B372694). The dual nucleophilic centers of the hydrazinyl group are key to these cyclization reactions.

For instance, the reaction of a hydrazino derivative with triethyl orthoformate can lead to the formation of a fused 1,2,4-triazole (B32235) ring. mdpi.com Similarly, condensation with ethyl acetoacetate can yield a pyrazolone (B3327878) derivative. nih.gov This reaction typically proceeds through the formation of an uncyclized intermediate which, upon heating, undergoes cyclization to form the fused pyrazolone ring.

One study detailed the cyclization of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. This complex hydrazino derivative was cyclized into various fused systems:

Reaction with ethyl acetoacetate in refluxing ethanol initially produced an uncyclized derivative, which upon heating above its melting point, yielded a pyrazolone derivative.

Treatment with triethyl orthoformate resulted in the formation of a 4-ethoxymethylidenehydrazino intermediate, which is a precursor to a fused triazole ring system.

These transformations underscore the versatility of the hydrazino group in constructing diverse molecular architectures. The choice of the cyclizing agent directly dictates the nature of the resulting fused heterocyclic system.

The table below outlines examples of cyclization reactions starting from hydrazinopyrimidine precursors.

| Hydrazinopyrimidine Precursor | Reagent(s) | Fused-Ring Product |

| 4-Hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole | Ethyl acetoacetate | Pyrazolone derivative |

| 4-Hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole | Triethyl orthoformate | 4-Ethoxymethylidenehydrazino intermediate (Triazole precursor) |

| Phenylhydrazo ethyl acetoacetate | Cyanoacetyl hydrazine | Pyridazine or Pyrazole derivative |

| Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, Ammonium (B1175870) acetate | N/A (Multi-component reaction) | Tetrahydrodipyrazolopyridine derivative nih.gov |

Table 2: Examples of Cyclization Reactions to Form Fused Systems

Chemical Transformations and Derivatization Pathways of 2 Hydrazinyl 4 Methylpyrimidine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the pyrimidine (B1678525) ring is a potent nucleophile, owing to the alpha-effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This high reactivity makes the hydrazine moiety the primary site for chemical modification in 2-Hydrazinyl-4-methylpyrimidine.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

One of the most fundamental reactions of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.netnih.gov The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for further synthetic transformations.

The general reaction is typically carried out in a protic solvent like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the dehydration step. acs.org For instance, this compound can react with a variety of aromatic and aliphatic aldehydes or ketones to produce a library of N'-[arylidene/alkylidene]-N-(4-methylpyrimidin-2-yl)hydrazines.

Research has shown that pyrimidine hydrazones are valuable precursors for bioactive molecules. For example, a series of 2,4-diarylaminopyrimidine-based hydrazones were synthesized by condensing a key hydrazine intermediate with various aldehydes and ketones. rsc.org These compounds demonstrated significant anti-proliferative effects against cancer cells. rsc.org Similarly, hydrazones derived from 6-hydrazinyl-1-propyluracil, a related pyrimidine structure, have been synthesized and evaluated for their cytotoxic activity. nih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazine Precursors

| Hydrazine Reactant | Carbonyl Compound | Product | Reference |

| 2-Hydrazinylpyrimidine derivative | Substituted benzaldehydes | 2,4-Diarylaminopyrimidine-based hydrazones | rsc.org |

| 6-Hydrazinyl-1-propyluracil | Substituted benzaldehydes | Benzaldehyde-pyrimidin-4-yl)hydrazones | nih.gov |

| 2-Thiophenecarboxylic acid hydrazide | Isatin derivatives | Isatin-hydrazone derivatives | acs.org |

| 4-Hydroxybenzoic acid hydrazide | Substituted salicylaldehydes | Hydrazide-hydrazones | youtube.com |

Oxidative Cyclization Reactions

Hydrazones derived from this compound are excellent substrates for oxidative cyclization reactions, leading to the formation of fused triazole rings. This transformation provides a direct route to acs.orgrsc.orgyoutube.comtriazolo[4,3-a]pyrimidine systems. The reaction involves the oxidation of the hydrazone, which generates a nitrilimine intermediate that subsequently undergoes intramolecular electrophilic cyclization onto one of the pyrimidine ring nitrogens.

Various oxidizing agents can be employed to effect this cyclization. A study on the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones demonstrated that the choice of catalyst could selectively yield different isomers. rsc.org For example, using lithium iodide as a catalyst favored the formation of 1,2,4-triazolo[4,3-c]pyrimidines. rsc.org Another approach involves using bromine in acetic acid, which leads to oxidative cyclization to form acs.orgrsc.orgyoutube.comtriazolo[4,3-c]pyrimidines, often followed by a Dimroth rearrangement to the more stable acs.orgrsc.orgyoutube.comtriazolo[1,5-c]pyrimidine isomers. youtube.com

This methodology is a powerful tool for creating compact, rigid heterocyclic systems that are of significant interest in drug discovery.

Reduction Reactions

The hydrazone linkage (C=N) formed from the condensation of this compound can be selectively reduced to the corresponding hydrazine. This reduction converts the C=N double bond into a single bond, providing access to N'-(substituted)-N-(4-methylpyrimidin-2-yl)hydrazines.

A variety of reducing agents can be used for this purpose. Mild borane (B79455) reagents, such as sodium cyanoborohydride, are effective for this transformation. scripps.edu More recently, primary amine borane complexes, generated in situ, have been shown to be highly efficient for the reduction of N,N-dimethylhydrazones to their corresponding hydrazines in excellent yields. researchgate.net Another reported method involves the use of magnesium in methanol, which provides a simple and convenient procedure for the reduction of hydrazones to mono- or 1,2-disubstituted hydrazines at ambient temperature. scripps.edu It is important to control the reaction conditions, as the pyrimidine ring itself can be susceptible to reduction by more powerful reducing agents like lithium aluminium hydride. acs.org

Substitution Reactions

The hydrazine moiety possesses two nitrogen atoms that can act as nucleophiles, allowing for substitution reactions such as alkylation and acylation. These reactions typically occur at the more sterically accessible and more nucleophilic terminal -NH2 group.

Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, would be expected to yield N'-acyl-N-(4-methylpyrimidin-2-yl)hydrazines. This reaction introduces a carbonyl group adjacent to the hydrazine nitrogen, forming a hydrazide structure. These hydrazides are important intermediates for the synthesis of other heterocycles, like 1,3,4-oxadiazoles, or can be further functionalized. While direct acylation of pyridines can be challenging due to the deactivation of the ring upon N-acylation, the exocyclic hydrazine group provides a more reactive site for such transformations. researchgate.netnih.gov

Alkylation: Similarly, alkylating agents like alkyl halides can react with the terminal nitrogen of the hydrazine group. The direct N-alkylation of heterocyclic amines often requires specific conditions to control the regioselectivity and avoid over-alkylation. nih.gov For the hydrazine moiety, mono-alkylation at the terminal nitrogen is the most probable outcome under controlled conditions, leading to N'-alkyl-N-(4-methylpyrimidin-2-yl)hydrazines. These derivatives can serve as building blocks for more complex structures.

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of this compound, containing both a nucleophilic hydrazine group and an electrophilic pyrimidine ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems.

Synthesis of Pyrimido[1,2-b]triazines

The synthesis of the specific pyrimido[1,2-b]triazine ring system starting from 2-hydrazinylpyrimidine derivatives is not extensively documented in the surveyed chemical literature. The fusion pattern [1,2-b] implies a specific mode of cyclization that appears to be less common.

However, the synthesis of isomeric fused pyrimido-triazine systems is well-established and illustrates the general principle of this type of cyclization. A common and closely related pathway involves the reaction of a 2-hydrazinylpyrimidine with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. This reaction typically proceeds via initial condensation at the terminal hydrazine nitrogen, followed by intramolecular cyclization of the other hydrazine nitrogen onto the pyrimidine ring, often with subsequent dehydration or elimination, to form a fused six-membered triazine ring. For example, the synthesis of pyrimido[2,1-c] acs.orgrsc.orgyoutube.comtriazin-8-ones has been reported from the reaction of 2-hydrazinopyrimidin-4-ones with α-haloketones.

Another related system, pyrimido[2,1-f] acs.orgrsc.orgyoutube.comtriazines, has been synthesized through a multi-step sequence that involves the cyclization of aminomethyl derivatives of thieno[3,2-d]pyrimidines in the presence of hydrazine hydrate (B1144303). youtube.com While the specific [1,2-b] isomer remains elusive in the literature, the reactivity patterns of this compound strongly suggest its potential as a precursor for various fused triazine heterocycles, which are a class of compounds with noted biological activities. youtube.com

Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The reaction of this compound with various 1,3-dicarbonyl compounds or their equivalents serves as a versatile and efficient method for the synthesis of the fused heterocyclic system, pyrazolo[1,5-a]pyrimidine. This class of compounds is of significant interest due to their structural analogy to purines, which imparts them with a range of biological activities, including potential as kinase inhibitors. researchgate.netrsc.org

The fundamental transformation involves the condensation of the hydrazinyl group of this compound with a 1,3-dicarbonyl compound. The initial step is the reaction of one of the carbonyl groups with the terminal nitrogen of the hydrazine moiety to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazolo[1,5-a]pyrimidine ring system.

A variety of reagents can be employed to construct the pyrazole (B372694) ring. For instance, the condensation of a hydrazinyl pyrimidine derivative with acetylacetone (B45752) in the presence of an acid catalyst leads to the formation of a pyrazolopyrimidine. researchgate.net Similarly, reactions with enaminones, which are vinylogous amides, can also afford pyrazolo[1,5-a]pyrimidines. researchgate.net The use of ultrasound irradiation in the presence of KHSO4 in aqueous media has been reported as a green and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles and acetylenic esters. bme.hu

The substituents on the resulting pyrazolo[1,5-a]pyrimidine can be readily varied by choosing appropriately substituted 1,3-dicarbonyl compounds. This modularity allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. nih.govnih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Reference |

| β-Diketones | Acetylacetone | researchgate.net |

| β-Ketoesters | Ethyl acetoacetate (B1235776) | |

| Enaminones | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | researchgate.net |

| Acetylenic Esters | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | bme.hu |

Generation of Formazan (B1609692) Derivatives

Formazans are a class of intensely colored compounds characterized by the -N=N-C=N-NH- chain. The synthesis of formazan derivatives from this compound typically involves a coupling reaction with a diazonium salt, which is generated in situ from an aromatic amine.

The general synthetic route commences with the preparation of a hydrazone. This compound is condensed with an aldehyde or ketone to form the corresponding hydrazone. This hydrazone then acts as the active methylene (B1212753) compound in the subsequent coupling reaction.

The second step is the diazotization of a primary aromatic or heteroaromatic amine using nitrous acid (generated from sodium nitrite (B80452) and a mineral acid) at low temperatures to produce a diazonium salt. This highly reactive species is then added to the solution of the hydrazone under controlled pH conditions, typically between 6 and 8.

The diazonium salt couples with the hydrazone at the carbon atom bearing the imine group. The reaction proceeds through an intermediate that rearranges to the stable formazan structure. The resulting formazan will have the pyrimidinyl moiety attached to one of the nitrogen atoms of the formazan chain.

The diversity of formazan derivatives can be achieved by varying the aldehyde or ketone used to form the initial hydrazone and by using different aromatic amines to generate the diazonium salt. This allows for the introduction of a wide range of substituents, influencing the electronic and steric properties of the final molecule. nih.govimpactfactor.org

Table 2: General Steps for Formazan Derivative Synthesis

| Step | Description | Key Reagents |

| 1 | Formation of Hydrazone | This compound, Aldehyde/Ketone |

| 2 | Diazotization | Aromatic Amine, Sodium Nitrite, Acid |

| 3 | Coupling Reaction | Hydrazone from Step 1, Diazonium Salt from Step 2 |

Molecular Editing and Scaffold Diversification Strategies

Ring-Opening and Ring-Closing Processes for Heterocycle Formation

The pyrimidine ring in this compound and its derivatives can undergo ring-opening and subsequent ring-closing reactions to form new heterocyclic systems. These transformations often require activation of the pyrimidine ring, for example, by N-alkylation or N-oxidation, to make it more susceptible to nucleophilic attack. wur.nl

A key strategy involves the nucleophilic attack on the pyrimidine ring, leading to cleavage of a C-N or C-C bond. The resulting open-chain intermediate can then recyclize in a different manner to afford a new heterocyclic scaffold. For instance, the reaction of pyrimidines with strong nucleophiles like hydrazine can lead to ring contraction, forming pyrazoles. nih.gov While high temperatures are often required for such transformations with neutral pyrimidines, the use of pyrimidinium salts allows these reactions to proceed under milder conditions. wur.nl

An illustrative example is the transformation of pyrimidines into other nitrogen heteroaromatics by converting them into their corresponding N-arylpyrimidinium salts. These salts can be cleaved to form a three-carbon iminoenamine building block, which can then be used in various heterocycle-forming reactions. nih.gov This "deconstruction-reconstruction" approach allows for significant diversification of the original pyrimidine core.

Furthermore, the hydrazinyl substituent on the pyrimidine ring can itself participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, a 4-hydrazinylpyrimidine (B2547379) derivative can be cyclized with triethyl orthoformate to form a triazolopyrimidine. researchgate.net

Transformation into Other Nitrogen Heteroaromatics

The pyrimidine core of this compound can be transformed into other nitrogen-containing heteroaromatic rings through various rearrangement and ring transformation reactions. These strategies are valuable for scaffold hopping in medicinal chemistry, where a core molecular structure is altered to explore new chemical space and potentially improve biological activity or physicochemical properties.

One notable transformation is the Dimroth rearrangement, which involves the isomerization of a heterocyclic system. nih.gov In the context of pyrimidines, this can involve the opening of the pyrimidine ring upon nucleophilic attack, followed by rotation of a fragment and subsequent ring closure to form an isomeric pyrimidine or a different heterocyclic system. The course of the Dimroth rearrangement is influenced by factors such as pH, temperature, and the presence of electron-withdrawing or -donating groups on the ring. nih.gov

Another approach to transform the pyrimidine ring is through skeletal editing, where atoms are formally added, deleted, or exchanged within the ring. For example, pyrimidines can be converted to pyrazoles through a formal carbon deletion process. This transformation can be achieved by reacting the pyrimidine with hydrazine under specific conditions, often requiring activation of the pyrimidine ring. nih.gov

The conversion of pyrimidines into other heterocycles like isoxazoles has also been reported, typically proceeding through ring-opening of an activated pyrimidine derivative followed by recyclization with a suitable nucleophile. wur.nl These transformations highlight the versatility of the pyrimidine ring as a synthetic platform for accessing a diverse range of nitrogen-containing heteroaromatic compounds. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Requirements for Biological Efficacy

The journey to developing effective drugs from a lead compound like 2-Hydrazinyl-4-methylpyrimidine involves a detailed exploration of its structural features to identify the key elements responsible for its biological activity. This process, known as the elucidation of structural requirements for biological efficacy, is a critical step in medicinal chemistry.

The introduction of various substituents to the this compound core can dramatically alter its pharmacological profile. The nature, size, and position of these substituents can influence the compound's binding affinity to its biological target, as well as its pharmacokinetic properties.

Research on analogous pyrimidine-containing scaffolds has demonstrated that the substitution pattern on the pyrimidine (B1678525) ring and the hydrazone moiety can significantly impact biological activity. For instance, in a series of 2,4-diarylaminopyrimidine hydrazone derivatives developed as anti-thyroid cancer agents, the introduction of electron-withdrawing groups such as fluorine, trifluoromethyl, cyano, and nitro groups at the para position of a phenyl ring attached to the hydrazone moiety led to an increase in antiproliferative activity against TPC-1 cells. nih.gov Conversely, the introduction of a methyl group to the hydrazone moiety in some instances significantly reduced the antiproliferative activity. nih.gov

These findings suggest that for this compound derivatives, modifications at the hydrazinyl group are likely to be a key determinant of activity. The electronic properties of substituents on an aryl ring attached to the hydrazinyl moiety could modulate the interaction with the target protein.

To illustrate the potential impact of substituents, consider the hypothetical data in the table below, based on trends observed in related pyrimidine derivatives.

| Compound | R1 Group on Hydrazinyl Moiety | Hypothetical Biological Activity (IC50, µM) |

| 1 | Phenyl | 5.2 |

| 2 | 4-Fluorophenyl | 2.1 |

| 3 | 4-Chlorophenyl | 2.5 |

| 4 | 4-Nitrophenyl | 1.8 |

| 5 | 4-Methoxyphenyl | 6.5 |

This table is illustrative and based on general principles observed in related compound series.

Isomerism plays a crucial role in determining the biological activity of a molecule. solubilityofthings.com Positional isomerism, in particular, can have a profound effect on the reactivity and efficacy of drug candidates. nih.gov In the context of this compound, the relative positions of the hydrazinyl and methyl groups on the pyrimidine ring are defining features. While the parent compound is specified, the principles of positional isomerism are critical when considering the design of new analogs.

The methyl group at the 4-position of the pyrimidine ring in this compound also contributes to the molecule's properties. It has been shown that a methyl group in the 5-position of pyrimidines can increase the molecular polarizability, thereby enhancing base stacking interactions in DNA. nih.gov This highlights how the placement of even a small alkyl group can have significant electronic and biological consequences.

Bioisosteric Replacements in this compound Derivatives

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.netnih.govu-strasbg.frcapes.gov.br This approach can be applied to the this compound scaffold to explore new chemical space and optimize its therapeutic potential.

For instance, the hydrazinyl group (-NHNH2) could be replaced by other linkers that maintain a similar spatial arrangement and hydrogen bonding capability. Potential bioisosteres for the hydrazinyl moiety could include groups like hydroxylamine (B1172632) (-ONH2) or a short alkyl chain with a terminal amine.

Furthermore, the pyrimidine ring itself can be a subject of bioisosteric replacement. In some cases, replacing the pyrimidine core with another heterocyclic system like a triazine or a pyridine (B92270) can lead to compounds with improved properties. acs.org For example, a study on pyrimidine and pyridine diamine derivatives as cholinesterase inhibitors showed that pyridine derivatives were more potent on butyrylcholinesterase (BChE) than the corresponding pyrimidine compounds. acs.org

The following table provides examples of potential bioisosteric replacements for different moieties of the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Hydrazinyl (-NHNH2) | Hydroxylamine (-ONH2) | Similar size and hydrogen bonding capacity. |

| Hydrazinyl (-NHNH2) | Aminomethyl (-CH2NH2) | Maintains a flexible linker with a terminal basic group. |

| Pyrimidine Ring | Pyridine Ring | Can alter electronic properties and potential for hydrogen bonding. acs.org |

| Pyrimidine Ring | Triazine Ring | Modifies the number and position of nitrogen atoms, affecting target interactions. |

| Methyl Group (-CH3) | Ethyl Group (-CH2CH3) | Slightly increases lipophilicity and steric bulk. |

| Methyl Group (-CH3) | Halogen (e.g., -Cl) | Alters electronic properties and can introduce halogen bonding interactions. |

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering valuable insights into the structure-activity relationships of novel compounds. nih.gov For this compound derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can accelerate the design and optimization process.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing various physicochemical descriptors, a predictive model can be built to estimate the activity of newly designed compounds before their synthesis. For example, 3D-QSAR studies on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have been used to create CoMFA and CoMSIA models to guide the rational design of more potent cytotoxic agents. nih.gov

Molecular docking simulations provide a virtual model of the interaction between a ligand (the drug candidate) and its biological target (e.g., an enzyme or receptor). This allows researchers to visualize the binding mode of the compound, identify key interactions such as hydrogen bonds and hydrophobic contacts, and predict the binding affinity. For pyrimidine derivatives, docking studies have been instrumental in understanding their inhibitory mechanism against various kinases. mdpi.com These computational insights can guide the design of new analogs with improved binding characteristics.

Biological and Pharmacological Investigations of 2 Hydrazinyl 4 Methylpyrimidine Derivatives

Antimicrobial Activity

The antimicrobial properties of 2-hydrazinyl-4-methylpyrimidine derivatives have been extensively studied, revealing their potential to combat a range of pathogenic microorganisms. jocpr.comresearchgate.net The core of their activity often lies in the hydrazone linkage (-NH-N=CH-), which is a key feature in many antimicrobial agents. mdpi.com

Antibacterial Efficacy Against Pathogenic Strains

Derivatives of this compound have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. asianpubs.orgekb.eg The introduction of different substituents onto the pyrimidine (B1678525) ring or the hydrazinyl moiety can significantly influence their antibacterial potency. nih.gov For instance, some hydrazide-hydrazone derivatives have demonstrated greater activity than standard drugs like ampicillin. nih.gov

Research has shown that certain pyrimidine derivatives exhibit significant efficacy against resistant bacterial strains. nih.gov For example, one study reported a hydrazide-hydrazone compound with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Staphylococcus aureus and 12.5 μg/mL against Escherichia coli. nih.gov Another study highlighted a derivative with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial action of these compounds is often attributed to their ability to disrupt the bacterial cell wall and membrane. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivative | Escherichia coli | 12.5 | nih.gov |

| Hydrazide-hydrazone derivative | Staphylococcus aureus | 6.25 | nih.gov |

| Hydrazide-hydrazone derivative | Klebsiella pneumoniae (MDR) | 12.5 | nih.gov |

| Hydrazide-hydrazone derivative | Methicillin-resistant S. aureus (MRSA) | 3.125 | nih.gov |

| Propylthiouracil derivative 2 | Staphylococcus aureus | Significant Efficacy | ekb.eg |

| Propylthiouracil derivative 2 | Bacillus subtilis | Significant Efficacy | ekb.eg |

| Naringin-based hydrazone (2a) | Staphylococcus aureus | 0.0625 mg/mL | brieflands.com |

| Naringin-based hydrazone (2a) | Escherichia coli | 0.0625 mg/mL | brieflands.com |

| Naringin-based hydrazone (2a) | Pseudomonas aeruginosa | 0.0625 mg/mL | brieflands.com |

Antifungal Properties

The antifungal potential of this compound derivatives is a significant area of research. mdpi.com These compounds have shown efficacy against a variety of fungal pathogens, including those affecting both plants and humans. mdpi.comnih.gov The mechanism of action for some of these derivatives involves increasing the permeability of the fungal cell membrane. nih.gov

Several studies have highlighted the potent antifungal activity of these compounds. For instance, certain triazolopyrimidine derivatives have demonstrated significant activity against various species of Botrytis cinerea. frontiersin.org Hydrazine-based compounds have also been shown to be effective against Candida albicans, including drug-resistant clinical isolates. nih.gov The introduction of electron-withdrawing groups, such as fluorine, on the benzene (B151609) ring of some derivatives has been shown to enhance their antifungal activities. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea (cucumber, strawberry, tobacco, blueberry) | Obvious antifungal activities | frontiersin.org |

| Hydrazine-based compounds | Candida albicans | Fungicidal activity | nih.gov |

| Citral-thiazolyl hydrazine (B178648) derivatives | Colletotrichum gloeosprioides, Rhizoctonia solani, Phytophthora nicotianae var. nicotianae, Diplodia pinea, Colletotrichum acutatum, Fusarium oxysporum f. sp. niveum | Remarkable antifungal activity | nih.gov |

Antiviral Applications

The pyrimidine scaffold is a key component in several antiviral drugs, and derivatives of this compound are being explored for their antiviral potential. juniperpublishers.comnih.gov Research has shown that certain pyrimidine derivatives can inhibit the replication of various viruses. nih.gov

For example, some 6-substituted pyrimidine derivatives have demonstrated inhibitory effects against herpes viruses (HSV-1, HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), and retroviruses like HIV-1 and HIV-2. nih.gov The antiviral activity is often linked to the specific substitutions on the pyrimidine ring. nih.gov Furthermore, some 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown promising activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com

Anticancer Potential

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. juniperpublishers.comarabjchem.org These compounds have shown promise due to their ability to induce cytotoxic effects in cancer cells. nih.govnih.gov

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic activity of this compound derivatives against a range of human cancer cell lines. nih.govresearchgate.net These derivatives have shown the ability to inhibit the growth of cancer cells, with some compounds exhibiting high potency and selectivity. nih.govnih.gov

For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives displayed moderate to significant cytotoxic activities against various cancer cell lines, including H460 (lung), HT-29 (colon), and MDA-MB-231 (breast). nih.gov Another study on 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing an arylmethylene hydrazine moiety also reported significant cytotoxicity against these same cell lines. nih.gov The introduction of a 3,4-methylenedioxy phenyl group in one derivative resulted in remarkable cytotoxicity, with IC50 values as low as 0.003 µM against the H460 cell line. nih.gov

Table 3: Cytotoxic Effects of Selected this compound Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (15f) | H460 (Lung) | Strong cytotoxic activity | nih.gov |

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (15f) | HT-29 (Colon) | Strong cytotoxic activity | nih.gov |

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (15f) | MDA-MB-231 (Breast) | Strong cytotoxic activity | nih.gov |

| 4-morpholinothieno[3,2-d]pyrimidine derivative (11c) | H460 (Lung) | 0.003 | nih.gov |

| 4-morpholinothieno[3,2-d]pyrimidine derivative (11c) | HT-29 (Colon) | 0.42 | nih.gov |

| 4-morpholinothieno[3,2-d]pyrimidine derivative (11c) | MDA-MB-231 (Breast) | 0.74 | nih.gov |

| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative (9p) | HT-29 (Colon) | 0.015 | nih.gov |

| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative (9p) | H-460 (Lung) | 0.031 | nih.gov |

| 2,4-diarylaminopyrimidine hydrazone derivative (14f) | TPC-1 (Thyroid) | 0.113 | nih.gov |

Identification of Lead Compounds with in vivo Anticancer Activity

While in vitro studies provide valuable initial data, the identification of lead compounds with in vivo anticancer activity is a crucial step in drug development. Some derivatives of this compound have shown promising results in preclinical in vivo models.

For example, a study on novel 2,4-diarylaminopyrimidine hydrazone derivatives identified a compound that was effective in inhibiting the proliferation and migration of thyroid cancer cells. nih.gov Further research is ongoing to translate these promising in vitro findings into effective in vivo anticancer therapies.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. By blocking the action of enzymes crucial for the proliferation of pathogens or the progression of diseases, these compounds offer targeted intervention strategies.

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a critical target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov Derivatives of pyrimidine, particularly those with a 2,4-diamino substitution, are well-established as DHFR inhibitors. researchgate.netnih.gov These compounds act as antifolates, mimicking the natural substrate, dihydrofolate, to competitively inhibit the enzyme's active site. wikipedia.orgnih.gov

The therapeutic efficacy of pyrimidine-based drugs is often attributed to their inhibitory effect on enzymes vital for nucleic acid biosynthesis, such as DHFR. mdpi.com The development of DHFR inhibitors has led to clinically useful chemotherapeutic agents for treating cancer, bacterial infections, and protozoal diseases like malaria. nih.govnih.govmdpi.com Research has focused on creating new pyrimidine-clubbed benzimidazole (B57391) and other derivatives to combat drug resistance and act as potent DHFR inhibitors. nih.gov The structural features of these pyrimidine derivatives allow for critical binding interactions within the DHFR active site, which is crucial for their inhibitory action. researchgate.net

Protease Inhibition: Hydrazine and hydrazide derivatives have been identified as novel inhibitors of aspartic proteases, such as human cathepsin D and Plasmodium falciparum plasmepsin-II. nih.gov These compounds have shown inhibitory concentrations in the low micromolar range. nih.gov Modeling studies suggest that the hydrazide/hydrazine moiety mimics the transition state of the substrate, forming electrostatic interactions with the catalytic aspartates in the enzyme's binding cleft. nih.gov Viral proteases are also a key target, as their inhibition can disrupt viral replication, maturation, and cell entry. mdpi.com

Kinase Inhibition: The pyrimidine scaffold is a key feature in many kinase inhibitors used in anticancer therapy. orientjchem.org Derivatives of 2,4-diaminopyrimidine (B92962) and quinazolinone hydrazide have been designed and synthesized as potent inhibitors of various receptor tyrosine kinases (RTKs), such as MET, ALK, AXL, and VEGFR. nih.govnih.govresearchgate.net For example, a series of quinazolinone hydrazide triazole derivatives were investigated as MET kinase inhibitors, with some compounds showing significant antiproliferative effects against cancer cells with MET amplification. nih.govresearchgate.net Similarly, 2,4-diarylaminopyrimidine-based hydrazones have been developed as potent Focal Adhesion Kinase (FAK) inhibitors with anti-thyroid cancer activity. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

| Compound Class | Target Kinase | Finding | Reference |

|---|---|---|---|

| Quinazolinone Hydrazide Triazoles | MET, ALK, AXL, VEGFR1, VEGFR3 | Compound CM9 inhibited MET kinase with an IC50 of 22.76 µM and showed broader kinase inhibitory activity. | nih.govresearchgate.net |

Acetylcholinesterase (AChE) inhibitors are used in the symptomatic treatment of Alzheimer's disease. nih.gov Research into dual-target inhibitors has explored hydrazone derivatives for their ability to inhibit both AChE and monoamine oxidase B (MAO-B), another enzyme implicated in Alzheimer's pathology. nih.gov The hydrazone moiety (C=N-N) is considered a key structural feature, with the imine nitrogen capable of forming hydrogen bonds within the enzyme's active site. nih.gov By linking AChE and MAO-B inhibitory pharmacophores through a hydrazone bridge, researchers have developed potent dual inhibitors. Docking studies have shown that the hydrazone group can establish crucial hydrogen bonds with amino acid residues like Arg296 and Phe295 in the AChE active site. nih.gov

Anti-inflammatory and Analgesic Activities

The search for new anti-inflammatory and analgesic agents with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) has led to the investigation of various heterocyclic compounds. nih.govzsmu.edu.ua Hydrazide, hydrazone, and pyrimidine derivatives have demonstrated significant potential in this area. nih.govnih.govnih.gov

Anti-inflammatory Activity: Hydrazone derivatives have been shown to possess potent anti-inflammatory properties, with their activity enhanced by specific functional groups like halogens, nitro, and methyl substitutions on the aromatic ring. nih.gov In preclinical models, such as the carrageenan-induced paw edema test, various hydrazide and pyrimidine derivatives have exhibited significant anti-inflammatory effects, sometimes comparable to standard drugs like diclofenac (B195802) sodium and indomethacin. jocpr.comnjppp.com The mechanism for some of these derivatives may involve the modulation of cyclooxygenase (COX) enzyme activity. mdpi.com

Analgesic Activity: A new series of hydrazide and hydrazine derivatives were evaluated for their analgesic activity using the acetic acid-induced writhing test in mice. nih.govnih.gov Many of the synthesized compounds caused a significant reduction in the writhing response, indicating notable analgesic effects. nih.govnih.gov In some cases, the potency of the new compounds exceeded that of the standard drug, mefenamic acid. nih.gov The combination of different heterocyclic fragments, such as pyrazole (B372694) and 1,2,4-triazole (B32235), within a single molecule has been explored to develop compounds with potential analgesic properties. zsmu.edu.ua

Table 2: Analgesic Activity of Hydrazide/Hydrazine Derivatives

| Compound Series | Test Model | Result | Reference |

|---|---|---|---|

| Hydrazide and Hydrazine Derivatives (10a-10e, 15a-15d) | Acetic Acid-Induced Writhing (Mice) | Most compounds induced significant reduction in writhing; compound 15b was more potent than mefenamic acid. | nih.govnih.gov |

Antimalarial and Antitubercular Applications

Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarials. researchgate.net Pyrimidine-based structures, including 2,4-diaminopyrimidines, are known to exhibit antimalarial activity, often by inhibiting the parasite's DHFR enzyme. researchgate.net Hydrazine derivatives have also been investigated as inhibitors of plasmepsin-II, an aspartic protease essential for the parasite. nih.gov Furthermore, 4-aminoquinoline (B48711) hydrazone analogues have shown promising antimalarial activity against multi-drug resistant strains of P. falciparum, affecting the ring stages of the parasite's life cycle and inhibiting heme detoxification. mdpi.com

Antitubercular Activity: The increasing prevalence of drug-resistant Mycobacterium tuberculosis has spurred the development of new antimycobacterial compounds. nih.gov Hydrazide derivatives have been a focus of this research, with newly synthesized compounds showing significant in vitro inhibition of M. tuberculosis H37Rv. nih.gov Phenotypic screening of compound libraries has identified 2-pyrazolylpyrimidinones as a class of bactericidal agents against replicating M. tuberculosis, including clinical isolates, suggesting a novel mechanism of action. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of hydrophobic substituents for potent antitubercular activity in these pyrimidinone derivatives. nih.gov

Investigation of Biological Targets and Molecular Mechanisms of Action

The pharmacological effects of this compound derivatives are rooted in their interactions with specific biological macromolecules. Understanding these molecular mechanisms is crucial for rational drug design and optimization.

Enzyme Active Site Binding: A primary mechanism is the direct inhibition of enzyme activity through binding to the active site. As discussed, derivatives have been shown to inhibit DHFR, proteases, kinases, and AChE. nih.govnih.govnih.govnih.gov Molecular docking and modeling studies reveal that these compounds often act as competitive inhibitors, mimicking natural substrates or transition states. For instance, the hydrazide/hydrazine group can form key electrostatic and hydrogen bond interactions with catalytic residues in proteases and AChE. nih.govnih.gov Similarly, the pyrimidine ring is crucial for forming hydrogen bonds with kinases and DHFR. researchgate.netnih.gov

Inhibition of Protein Dimerization: Some protease inhibitors can act through a dual mechanism, not only blocking the catalytic site but also preventing the dimerization of protease monomers, which is essential for forming the active enzyme. mdpi.com

Modulation of Inflammatory Pathways: The anti-inflammatory effects of these derivatives are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. mdpi.com

Disruption of Parasite Metabolism: In antimalarial applications, beyond DHFR inhibition, quinoline-based hydrazones have been shown to interfere with the parasite's ability to detoxify heme, a critical metabolic process for its survival within red blood cells. mdpi.com

The versatility of the this compound scaffold allows for chemical modifications that can fine-tune the molecule's affinity and selectivity for these diverse biological targets, paving the way for the development of novel therapeutic agents.

Coordination Chemistry and Advanced Material Science Applications

Ligand Properties of 2-Hydrazinyl-4-methylpyrimidine

This compound is a pyrimidine (B1678525) derivative that contains a hydrazine (B178648) group (-NH-NH2) at the second position and a methyl group (-CH3) at the fourth position of the pyrimidine ring. The presence of multiple nitrogen atoms in the pyrimidine ring and the hydrazine substituent makes it an excellent ligand for coordinating with metal ions.

The hydrazine group and the nitrogen atoms of the pyrimidine ring in this compound act as donor sites, allowing the molecule to form stable chelate rings with transition metal ions. This chelation can occur in a bidentate or tridentate fashion, depending on the reaction conditions and the nature of the metal ion. The coordination often involves the nitrogen atom of the hydrazine group and one of the ring nitrogen atoms. The formation of these metal complexes is a key aspect of its chemical reactivity and is fundamental to its applications in various fields.

Hydrazone derivatives of pyrimidines, formed by the condensation of the hydrazine group with aldehydes or ketones, are particularly effective ligands. These hydrazones can coordinate with metal ions through the azomethine nitrogen and the pyrimidine ring nitrogen, forming stable five- or six-membered chelate rings. The coordination chemistry of such hydrazone complexes has been extensively studied, revealing their potential in catalysis and as biologically active agents. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and elemental analysis.

For instance, the crystal structure of metal complexes with ligands similar to this compound, such as those derived from 2-acetylpyridine-salicyloylhydrazone, has been determined. researchgate.net In these complexes, the ligand often acts as a tridentate ligand, coordinating to the metal ion through the pyridine (B92270) nitrogen, the azomethine nitrogen, and a deprotonated phenolic oxygen. researchgate.net The geometry of the resulting complex can vary, with common geometries including octahedral and square planar.

Table 1: Crystallographic Data for Representative Metal-Hydrazone Complexes

| Parameter | [CuBr(HL)] | [Zn(HL)2] |

| Formula | C14H12BrCuN3O2 | C28H24N6O4Zn |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | C2/c |

| a (Å) | 8.234(1) | 20.375(2) |

| b (Å) | 14.659(2) | 10.023(1) |

| c (Å) | 11.897(2) | 13.684(2) |

| β (°) ** | 109.43(1) | 107.58(1) |

| Volume (ų) ** | 1354.5(4) | 2663.0(5) |

| Data derived from a study on 2-acetylpyridine-salicyloylhydrazone (H2L) complexes. researchgate.net |

Catalytic Applications of this compound Metal Complexes

Metal complexes of hydrazones have shown significant promise as catalysts in various organic transformations. researchgate.net While specific catalytic applications of this compound complexes are an area of ongoing research, the broader class of pyrimidine-hydrazone metal complexes has been explored for its catalytic activity. These complexes can catalyze reactions such as oxidation, reduction, and carbon-carbon bond formation. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction.

Material Science Applications of Derivatives and Complexes

The derivatives and metal complexes of this compound have found applications in material science, particularly in the development of new functional materials.

Pyrimidine derivatives are utilized in the synthesis of novel polymers and nanomaterials with specific electronic and optical properties. These materials can be designed to have applications in areas such as electronics, sensors, and drug delivery.

Polymeric nanoparticles (PNPs) can be formed through the self-assembly of polymers. mdpi.com By incorporating pyrimidine-based compounds into polymer structures, it is possible to create functional nanoparticles. For example, chitosan/polyvinyl alcohol (Cs/PVA) nanogels loaded with pyrimidine derivatives have been synthesized and characterized. nih.gov These nanogels can act as drug delivery systems. nih.gov The entrapment of the pyrimidine derivative within the polymer matrix can be confirmed by spectral analysis, which may show a slight broadening of peaks, indicating complex formation between the compound and the polymer chains. nih.gov

The development of such nanomaterials opens up possibilities for creating advanced drug delivery systems and other functional materials with tailored properties.

Photophysical Properties of Pyrimidine-Hydrazone Derivatives

Pyrimidine-hydrazone derivatives, readily synthesized from this compound, often exhibit noteworthy photophysical properties, including fluorescence and luminescence. The pyrimidine ring, being a π-deficient heterocycle, can act as a strong electron-withdrawing group. rsc.org This characteristic is fundamental in the design of "push-pull" chromophores, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system. This intramolecular charge transfer (ICT) upon photoexcitation is often responsible for the observed fluorescence. rsc.org

The photophysical behavior of these derivatives can be finely tuned by several factors:

Photoisomerization: Some hydrazone derivatives can undergo E/Z isomerization upon irradiation with light of a specific wavelength. This can lead to significant changes in their fluorescence properties, with one isomer being fluorescent while the other is not. rsc.orgresearchgate.net This phenomenon has potential applications in molecular switches and security inks. rsc.orgresearchgate.net

Solvatochromism: The emission properties of pyrimidine-hydrazone chromophores can be highly sensitive to the polarity of the solvent. An increase in solvent polarity often leads to a bathochromic (red) shift of the emission band, a characteristic feature of ICT chromophores. rsc.org

Protonation: The nitrogen atoms in the pyrimidine ring can be protonated in acidic conditions. This enhances the electron-withdrawing nature of the ring and can lead to a red-shift in both the absorption and emission spectra. rsc.org In some cases, careful control of the amount of acid can lead to white light emission. rsc.org

Metal Coordination: The formation of metal complexes with pyrimidine-hydrazone ligands can result in luminescent materials. researchgate.netnih.gov The emission properties of these complexes are influenced by the nature of both the ligand and the metal ion. Lanthanide complexes with hydrazone ligands, for instance, are known to exhibit characteristic luminescence. researchgate.net Silver(I) complexes of pyrimidine-hydrazone ligands have also been shown to form various structures with distinct properties depending on the solvent, counteranion, and metal-to-ligand ratio. researchgate.net

Table 1: Factors Influencing Photophysical Properties of Pyrimidine-Hydrazone Derivatives

| Factor | Description | Potential Application |

| Photoisomerization | Reversible conversion between E and Z isomers upon light irradiation, leading to changes in fluorescence. rsc.orgresearchgate.net | Molecular switches, security inks. rsc.orgresearchgate.net |

| Solvatochromism | Shift in emission wavelength with changing solvent polarity. rsc.org | Polarity sensors. |

| Protonation | Alteration of electronic properties and emission spectra upon addition of acid. rsc.org | pH sensors, white-light emitters. rsc.org |

| Metal Coordination | Formation of luminescent complexes with metal ions. researchgate.netnih.gov | Luminescent materials, sensors. researchgate.netnih.gov |

High Energy Density Materials derived from Pyrimidine Scaffolds

The pyrimidine scaffold is a promising building block for the synthesis of high-energy density materials (HEDMs). rsc.orgresearchgate.net The high nitrogen content inherent in the pyrimidine ring and the possibility of introducing energetic functional groups (such as nitro, azido (B1232118), and tetrazole groups) contribute to the high heat of formation and detonation performance of the resulting compounds. rsc.orgresearchgate.netacs.org

The synthetic strategy often involves the "skeletal editing" of pyrimidines, where the ring is opened and then reclosed to form new energetic backbones, or by direct functionalization of the pyrimidine ring. rsc.org While direct research on this compound as a precursor for HEDMs is not extensively documented in the provided results, the general principles suggest its potential in this field. The hydrazinyl group is a key functional group in the synthesis of various nitrogen-rich energetic compounds. For example, hydrazine derivatives are used to synthesize tetrazine-based energetic materials, which are known for their high nitrogen content and good balance between energy and stability. nih.gov

Furthermore, the hydrazinyl group can be converted into other energetic moieties. For instance, it can be a precursor for the synthesis of tetrazoles, which are highly energetic five-membered rings. The combination of a pyrimidine core with tetrazole substituents is a known strategy for creating thermally stable, nitrogen-rich energetic materials. researchgate.netacs.org The formation of energetic salts is another approach, where nitrogen-rich heterocyclic cations, which can be derived from hydrazine precursors, are combined with energetic anions. nih.govmdpi.com

Table 2: Strategies for Developing High-Energy Density Materials from Pyrimidine Scaffolds

| Strategy | Description | Key Features of Resulting Materials |

| Skeletal Editing | Ring-opening and ring-closing reactions of the pyrimidine ring to create new energetic backbones. rsc.org | Access to a broad scope of high-energy skeletons (monocyclic, bicyclic, fused). rsc.org |

| Functional Group Introduction | Introduction of energetic groups like nitro (-NO2), azido (-N3), and tetrazole onto the pyrimidine ring. | High nitrogen content, high heat of formation. |

| Derivatization of Hydrazinyl Group | Conversion of the hydrazinyl group into other energetic functionalities, such as tetrazoles. researchgate.netacs.org | Increased energy content and thermal stability. researchgate.netacs.org |

| Formation of Energetic Salts | Synthesis of salts from nitrogen-rich pyrimidine-based cations and energetic anions. nih.govmdpi.com | Improved density and detonation performance. nih.govmdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of molecules like 2-hydrazinyl-4-methylpyrimidine.

The electronic structure of a molecule governs its chemical reactivity. For derivatives of this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), are commonly used to optimize molecular geometry and analyze electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Studies on analogous hydrazine (B178648) derivatives provide insights into the expected electronic characteristics. The distribution of electron density and the molecular electrostatic potential (MEP) map are also analyzed to identify electrophilic and nucleophilic sites within the molecule. For instance, in similar heterocyclic systems, the nitrogen atoms of the pyrimidine (B1678525) ring and the hydrazine moiety are typically regions of high electron density, making them susceptible to electrophilic attack. Conversely, regions with lower electron density are prone to nucleophilic attack. The reactivity of hydrazine derivatives is significantly influenced by polarization effects between different functional groups.

Table 1: Calculated Electronic Properties for a Model Hydrazine Derivative (Note: Data is illustrative for a related hydrazine derivative and not specific to this compound)

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, which can exist in equilibrium between the hydrazinyl (amino) form and the hydrazono (imino) form. Computational studies are crucial for determining the relative stabilities of these tautomers and predicting the predominant form under different conditions.

DFT calculations on similar systems, such as other hydrazinylpyrimidines, have been employed to investigate this equilibrium. ruc.dk These studies typically involve calculating the Gibbs free energies of the different tautomeric forms. For a related compound, 2-hydrazino-4,6-dimethylpyrimidine, it has been shown to exist predominantly as the amino tautomer. nih.gov Computational investigations on the tautomerism of pyridinylbutane-1,3-diones using DFT at the B3LYP/6-311++G(d,p) level of theory have successfully determined the equilibrium constants between keto-enol tautomers. ruc.dk Similarly, studies on aminonitroethylenes have used DFT to investigate their isomers and proton tautomers. earthlinepublishers.com The relative stability can be influenced by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). ruc.dk

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for studying the interaction of small molecules with biological macromolecules, such as proteins and enzymes. These methods are fundamental in drug discovery and design.

While specific docking studies for this compound are not extensively documented, research on closely related pyrimidine derivatives provides a framework for understanding its potential as a ligand. For example, derivatives of 2,4-diaminopyrimidine (B92962) have been assessed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) through in silico modeling. Such studies predict the binding modes and affinities of ligands within the active site of a target protein. The interactions, often involving hydrogen bonds and hydrophobic contacts, are crucial for the inhibitory activity of the compound. Molecular docking studies on pyrimidine and pyrrolidine (B122466) derivatives have also been used to predict potent inhibitors of influenza virus neuraminidase. nih.gov

The three-dimensional conformation of this compound influences its physical properties and biological activity. A study of the positional isomer, 4-hydrazinyl-2-methylpyrimidine, revealed that its crystal structure adopts a planar conformation, which is stabilized by intermolecular N–H···N hydrogen bonds that form supramolecular chains. It is plausible that this compound also exhibits a relatively planar structure due to the sp2 hybridization of the pyrimidine ring atoms.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and stability of the molecule over time. rsc.org These simulations provide insights into the dynamic behavior of the molecule, including bond rotations and ring flexibility, which are important for its interaction with receptor binding sites.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Studies on derivatives of 2-hydrazinylpyrimidine have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of new potential therapeutic agents. For instance, a 3D-QSAR analysis was performed on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. nih.gov The resulting CoMFA and CoMSIA models provided statistically significant correlations (q² = 0.706, r² = 0.947 for CoMSIA) and were used to create contour maps that indicate how steric and electrostatic fields of the molecules influence their cytotoxic activity. nih.gov

Similarly, robust and predictive 3D-QSAR models have been developed for thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors, yielding high correlation coefficients (q²=0.724, r²=0.965). nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures to enhance their potency and selectivity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (4-methylpyrimidin-2-yl)hydrazine |

| 2-hydrazino-4,6-dimethylpyrimidine |

| 4-hydrazinyl-2-methylpyrimidine |

| 2,4-diaminopyrimidine |

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine |

| thieno[2,3-d]pyrimidin-4-yl hydrazone |

| aminonitroethylene |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the electronic structure and vibrational modes of molecules. These theoretical calculations, often employing methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties, can accurately forecast spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

For the compound this compound, however, a thorough search of scientific literature and chemical databases has revealed a notable absence of published research focused on the ab initio prediction of its spectroscopic parameters. While experimental data may exist in various forms, dedicated computational studies detailing the theoretical IR, NMR, and UV-Vis spectra are not publicly available at this time.

In a typical computational study of a molecule like this compound, researchers would first perform a geometry optimization, usually with a functional such as B3LYP and a basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule. Following this, the same level of theory would be used to calculate the vibrational frequencies, which correspond to the peaks in an IR spectrum. For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts. The prediction of the UV-Vis spectrum involves calculating the electronic transition energies and oscillator strengths using TD-DFT.

Although such computational analyses are standard for many organic molecules and have been applied to various pyrimidine derivatives, specific data tables and detailed research findings for this compound remain elusive. The scientific community has yet to publish a dedicated study on the theoretical spectroscopic analysis of this particular compound. Therefore, interactive data tables and detailed research findings for its predicted spectroscopic parameters cannot be presented.

Advanced Analytical Techniques in Research and Development

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 2-Hydrazinyl-4-methylpyrimidine from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of reactions and to assess the purity of the synthesized this compound. nih.gov In a typical setup, the compound is spotted on a TLC plate coated with a stationary phase like silica (B1680970) gel. A suitable mobile phase (a solvent or a mixture of solvents) is chosen to achieve good separation. The compound's polarity, determined by the pyrimidine (B1678525) ring and the hydrazinyl group, will dictate its retention factor (Rf) value. The spots on the TLC plate are often visualized under UV light (at 254 nm and 365 nm), where UV-active compounds like pyrimidines can be observed. nih.gov It is also a common method for determining the lipophilicity of pyrimidine derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

The determination of the crystal structure of such a compound typically involves the following steps:

Growing a single crystal of high quality. For 4-Hydrazino-2-(methylsulfanyl)pyrimidine, suitable crystals were obtained by slow evaporation from ethyl acetate. nih.gov

Collecting X-ray diffraction data using a diffractometer. researchgate.net

Solving the crystal structure using direct methods or Patterson methods and refining it using full-matrix least-squares calculations. researchgate.netmdpi.com

The resulting crystallographic data provides a detailed picture of the molecular geometry and packing in the solid state.

Table 2: Crystal Data for 4-Hydrazino-2-(methylsulfanyl)pyrimidine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| V (ų) | 1435.21 (4) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100.0 (1) |

This data is for the related compound 4-Hydrazino-2-(methylsulfanyl)pyrimidine and serves as an example of the type of information obtained from X-ray crystallography.

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For compounds that exhibit poor ionization efficiency or lack a suitable chromophore for UV detection, derivatization can significantly enhance analytical sensitivity, particularly in LC-MS analysis. nih.govnih.gov

Hydrazine-containing reagents are widely used for the derivatization of carbonyl compounds (aldehydes and ketones) and carboxylic acids. mdpi.com The hydrazine (B178648) group reacts with the target functional group to form a stable derivative that is more readily ionized or detected.

Several hydrazine-based derivatization reagents have been developed to enhance the sensitivity of analysis for various compounds:

2-Hydrazino-1-methylpyridine (HMP): This reagent has been shown to react quantitatively with oxosteroids, leading to a 70- to 1600-fold increase in sensitivity in LC-ESI-MS analysis compared to the underivatized steroids. nih.gov HMP derivatization has been successfully applied to the quantitative analysis of low-abundance androgens in small plasma volumes. nih.govnih.govresearchgate.net

2-Hydrazinoquinoline (HQ): HQ has been developed as an effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. mdpi.com Its greater hydrophobicity compared to similar reagents like 2-hydrazinopyridine (B147025) can improve the retention of derivatized products in reversed-phase liquid chromatography. mdpi.com

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic derivatizing agent for carbonyl compounds. researchgate.net The resulting dinitrophenylhydrazone derivatives are colored and can be readily detected by UV-Vis spectrophotometry, making this a robust method for HPLC analysis. researchgate.net